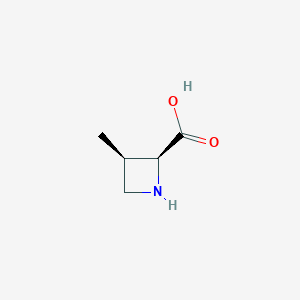

(2S,3R)-3-Methylazetidine-2-carboxylic acid

Overview

Description

(2S,3R)-3-Methylazetidine-2-carboxylic acid is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry due to its potential as a peptide isostere. Non-proteinogenic amino acids like this one can be valuable in the design of novel peptides with enhanced stability or specificity for certain biological targets.

Synthesis Analysis

The synthesis of azetidine-2-carboxylic acid derivatives has been described in the literature. One approach for the asymmetric preparation of azetidine-2-carboxylic acid involves starting from inexpensive chemicals and constructing the azetidine ring using an intramolecular alkylation. This method allows for the production of practical quantities of each enantiomer and utilizes optically active alpha-methylbenzylamine as a chiral auxiliary . Another related compound, 2-carboxy-4-methylazetidine, has been synthesized from α,β-dibromo carbonyl ester and benzylamine, followed by hydrolysis and catalytic hydrogenation to yield the title compound .

Molecular Structure Analysis

The molecular structure of related azetidine derivatives has been established through various analytical techniques. For instance, the structure of N,3-O-dibenzyl-2,4-dideoxy-2,4-imino-D-ribonic acid, a compound related to azetidine carboxylic acids, was determined by X-ray crystallographic analysis . This provides a foundation for understanding the three-dimensional arrangement of atoms within the azetidine ring system and its derivatives.

Chemical Reactions Analysis

Azetidine derivatives participate in a variety of chemical reactions. For example, an N-methylazetidine amide derivative has been identified as a specific inhibitor of β-hexosaminidases, demonstrating the potential of these compounds to interact with and inhibit glycosidases . The synthesis of 2-carboxy-4-methylazetidine also involves a reaction sequence that includes the use of benzylamine and subsequent hydrolysis and hydrogenation steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives, such as their stability, are important for their application in medicinal chemistry. The long-term stability of 3-hydroxyazetidine amides has been established at acidic and neutral pH, which suggests their suitability for incorporation into peptides . The stability and reactivity of these compounds under various conditions are crucial for their use as building blocks in the synthesis of more complex molecules.

Mechanism of Action

Target of Action

It’s known that aberrant fatty acid (fa) metabolism has been recognized in colorectal cancer (crc) cells . Since de novo lipogenesis is required for CRC tumor growth and survival, the inhibition of FA metabolism is a promising potential therapeutic target .

Mode of Action

For instance, it could potentially inhibit the process of FA metabolism, thereby affecting tumor growth and survival in CRC .

Biochemical Pathways

The compound might affect the biochemical pathways related to FA metabolism. Inhibition of FA metabolism could result in promising therapeutic outcomes in many CRC models . .

Result of Action

It’s known that the inhibition of fa metabolism could potentially affect tumor growth and survival in crc .

properties

IUPAC Name |

(2S,3R)-3-methylazetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-3-2-6-4(3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWMCQMMMOWQAP-DMTCNVIQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

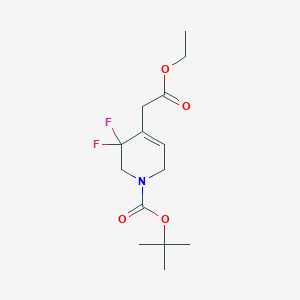

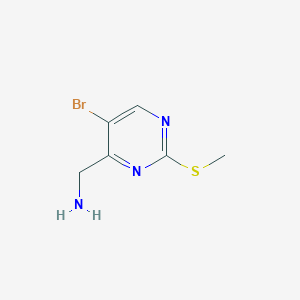

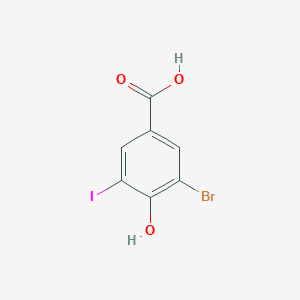

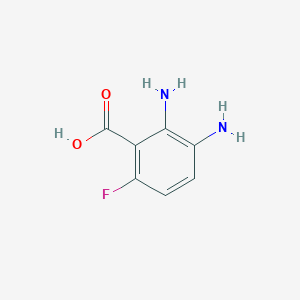

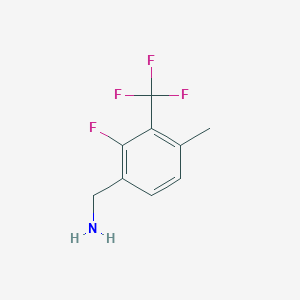

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S)-4-amino-2,3-dihydroxy-N-{(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydro-1H-isochromen-3-yl]-3-methylbutyl}-6-methylheptanamide](/img/structure/B3040282.png)